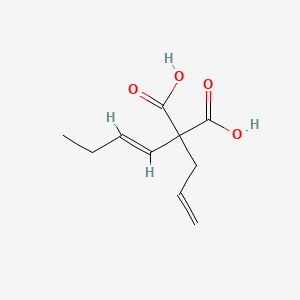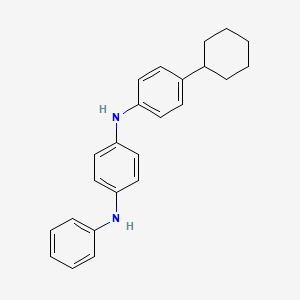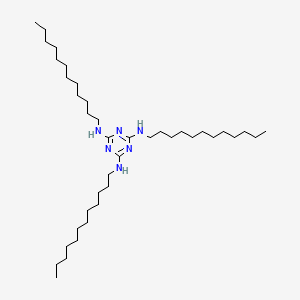![molecular formula C10H21NO B12665261 2-[(1-Ethyl-3-methylpentylidene)amino]ethanol CAS No. 85909-38-2](/img/structure/B12665261.png)
2-[(1-Ethyl-3-methylpentylidene)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-841-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 288-841-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EINECS 288-841-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of EINECS 288-841-1 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Generally, the compound exerts its effects by binding to specific receptors or enzymes, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
EINECS 288-841-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Formaldehyde (EINECS 200-001-8): Known for its use in the production of resins and as a disinfectant.
Guanidinium chloride (EINECS 200-002-3): Used in protein denaturation and as a reagent in molecular biology.
Dexamethasone (EINECS 200-003-9): A corticosteroid used in the treatment of inflammatory and autoimmune conditions.
The uniqueness of EINECS 288-841-1 lies in its specific chemical structure and the range of applications it offers in various fields.
Properties
CAS No. |
85909-38-2 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(5-methylheptan-3-ylideneamino)ethanol |
InChI |
InChI=1S/C10H21NO/c1-4-9(3)8-10(5-2)11-6-7-12/h9,12H,4-8H2,1-3H3 |
InChI Key |
OSNSQCLFYFFSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=NCCO)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















